molecular formula C19H17N3O5S B11610740 2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11610740
M. Wt: 399.4 g/mol
InChI Key: ZZNNVVNEOKCXLK-KEBDBYFISA-N
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Description

2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a hydrazone linkage, and methoxybenzoate groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common approach is the condensation reaction between 2-methoxy-4-formylphenyl 4-methoxybenzoate and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring and hydrazone linkage play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid derivatives: These compounds share the methoxybenzoate group and exhibit similar chemical properties.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have comparable biological activities.

    Hydrazone derivatives: Molecules with hydrazone linkages, often studied for their biological and chemical properties.

Uniqueness

2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C19H17N3O5S/c1-25-14-6-4-13(5-7-14)18(24)27-15-8-3-12(9-16(15)26-2)10-20-22-19-21-17(23)11-28-19/h3-10H,11H2,1-2H3,(H,21,22,23)/b20-10+

InChI Key

ZZNNVVNEOKCXLK-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/N=C/3\NC(=O)CS3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NN=C3NC(=O)CS3)OC

Origin of Product

United States

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